[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE is an organic compound that features a pyrazole ring substituted with a 4-tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylbenzoyl)-4-propylpiperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.
4-tert-butylbenzoyl chloride: A precursor in the synthesis of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE.
4-tert-butylbenzoyl isothiocyanate: Another derivative of 4-tert-butylbenzoyl used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the 4-tert-butylbenzoyl group. This combination imparts specific chemical properties, such as stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12-7-5-11(6-8-12)13(17)16-10-4-9-15-16/h4-10H,1-3H3 |
InChI Key |
WBDAZWSZXQTHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.